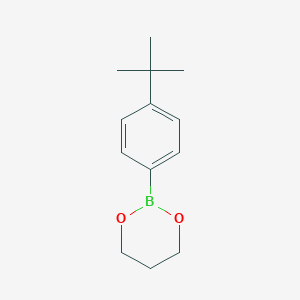

2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane

Description

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO2/c1-13(2,3)11-5-7-12(8-6-11)14-15-9-4-10-16-14/h5-8H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBDNJVQDZVZBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane CAS 1370412-35-3 properties

An In-Depth Technical Guide to 2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane (CAS 1370412-35-3): Properties, Synthesis, and Applications in Modern Organic Chemistry

Introduction

This compound is a cyclic boronate ester that serves as a crucial building block in modern synthetic chemistry. As a derivative of boronic acid, it offers enhanced stability and ease of handling, making it a preferred reagent for researchers in pharmaceuticals and materials science. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds. The presence of the 4-tert-butylphenyl group provides specific steric and electronic properties, influencing the reactivity of the molecule and imparting desirable characteristics, such as increased solubility and metabolic stability, to the final products. This guide provides a comprehensive overview of its properties, a plausible synthetic route, its application in cross-coupling chemistry, and essential safety protocols for laboratory use.

Section 1: Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. These specifications are critical for its proper handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 1370412-35-3 | [1][2] |

| Molecular Formula | C₁₃H₁₉BO₂ | [1] |

| Molecular Weight | 218.1 g/mol | [2] |

| Physical Form | Solid | [3][4] |

| Purity | ≥98% | [3][4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3][4] |

| InChI | 1S/C13H19BO2/c1-13(2,3)11-5-7-12(8-6-11)14-15-9-4-10-16-14/h5-8H,4,9-10H2,1-3H3 | |

| InChIKey | HZBDNJVQDZVZBJ-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)c1ccc(cc1)B1OCCCCO1 | Inferred from structure |

Section 2: Synthesis and Characterization

While specific synthetic preparations for this exact compound are not widely published, a robust and common strategy for creating aryl boronate esters involves the reaction of an organometallic reagent with a trialkyl borate, followed by esterification with a diol. The 1,3,2-dioxaborinane ring is formed using 1,3-propanediol.

Plausible Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 1-bromo-4-(tert-butyl)benzene.

-

Formation of the Grignard Reagent: The aryl bromide is converted into the corresponding Grignard reagent by reacting it with magnesium metal.

-

Borylation and Esterification: The Grignard reagent reacts with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in an anhydrous solvent at low temperatures. The resulting boronic acid intermediate is then directly esterified with 1,3-propanediol under conditions that remove water to drive the reaction to completion.

Hypothetical Experimental Protocol

This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.

-

Grignard Reagent Formation: To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine. Prepare a solution of 1-bromo-4-(tert-butyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of the bromide solution to the magnesium and warm gently to initiate the reaction. Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 2 hours until the magnesium is consumed.

-

Borylation: Cool the freshly prepared Grignard solution to -78°C (dry ice/acetone bath). Add triisopropyl borate (1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above -60°C. Stir the mixture at -78°C for 3 hours, then allow it to warm slowly to room temperature overnight.

-

Hydrolysis and Esterification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the mixture to pH ~2 with 2M HCl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent under reduced pressure. To the crude boronic acid residue, add toluene and 1,3-propanediol (1.1 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Purification: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture and remove the solvent in vacuo. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.

Expected Characterization Data

While a verified spectrum is not publicly available, the structure allows for the prediction of key signals that would confirm its identity.

| Analysis | Expected Observations |

| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.2-7.8 ppm.- tert-Butyl group: A sharp singlet at ~δ 1.3 ppm (9H).- Dioxaborinane ring: Two triplets for the methylene groups adjacent to oxygen (~δ 4.0-4.2 ppm, 4H) and a multiplet for the central methylene group (~δ 2.0-2.2 ppm, 2H). |

| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 125-155 ppm. The carbon attached to boron will be broad and may be difficult to observe.- tert-Butyl group: A quaternary carbon (~δ 35 ppm) and methyl carbons (~δ 31 ppm).- Dioxaborinane ring: Methylene carbons adjacent to oxygen (~δ 62 ppm) and the central methylene carbon (~δ 28 ppm). |

| ¹¹B NMR | A single, broad peak expected in the range of δ 20-30 ppm, characteristic of a tri-coordinate boronate ester. |

| Mass Spec (EI) | The molecular ion peak (M⁺) at m/z = 218.1. |

Section 3: Chemical Reactivity and Applications in Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. Boronate esters are often preferred over their corresponding boronic acids due to their improved stability, reduced tendency to undergo protodeboronation, and ease of purification.

The Suzuki-Miyaura Catalytic Cycle

The reaction facilitates the formation of a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. The cycle is a cornerstone of modern organic synthesis.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation: A base activates the boronate ester, forming a borate complex. This complex then transfers the organic group (Ar²) from boron to the palladium center, regenerating the base and releasing the diol.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the complex, forming the new C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical coupling reaction with an aryl bromide and should be considered a starting point for optimization.

-

Reaction Setup: To a reaction vial, add this compound (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq).

-

Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.

-

Reaction Execution: Seal the vial and heat the mixture with vigorous stirring to 80-100°C. Monitor the reaction progress using TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow Diagram

Section 4: Significance in Drug Discovery and Medicinal Chemistry

The 4-tert-butylphenyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance pharmacokinetic properties. The bulky, lipophilic tert-butyl group can improve metabolic stability by sterically shielding adjacent positions from enzymatic degradation (e.g., by Cytochrome P450 enzymes). It also increases lipophilicity, which can improve membrane permeability and oral bioavailability.

Building blocks like this compound are instrumental in synthesizing complex molecular architectures. For instance, related boronic acid and ester intermediates are key in the synthesis of kinase inhibitors for cancer therapy, such as Crizotinib, where specific aryl-heteroaryl linkages are required for potent biological activity.[5] The ability to readily form these crucial bonds via Suzuki coupling makes this reagent class invaluable to drug development professionals.

Section 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the reagent.

GHS Hazard Information

The compound is classified with the following hazards.[3][4]

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[7] Avoid prolonged or repeated skin contact.[9]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[6]

-

-

Hygiene: Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[8][10]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] For long-term stability, store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis from atmospheric moisture.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[10] The boronate ester is sensitive to moisture and can hydrolyze back to the boronic acid.

References

-

2-(4-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

-

CID 19989449 | C2H4BO2 - PubChem. [Link]

-

This compound - Lead Sciences. [Link]

-

2-(4-(tert-butyl)phenyl)benzo[d][11]dioxaborole - LookChem. [Link]

-

Boric acid a.r. - Chem-Lab nv. [Link]

-

This compound - Sigma-Aldrich (Chinese). [Link]

-

Safety Data Sheet: Boric acid - Chemos GmbH&Co.KG. [Link]

-

Boric acid MSDS - Farnell. [Link]

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate Properties. [Link]

-

Material Safety Data Sheet - ClearTech. [Link]

-

(PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate - ResearchGate. [Link]

-

Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations. [Link]

-

Computational investigation of 2, 4-Di Tert Butyl Phenol as alpha amylase inhibitor isolated from Coccinia grandis (L.) Voigt using molecular docking, and ADMET parameters - PubMed. [Link]

-

tert-butyl 4-[4-(tetramethyl-1, 3, 2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate, min 97%, 100 mg. [Link]

-

WO2020055976 - TERT-BUTYL (S)-2-(4-(PHENYL)-6H-THIENO[3,2-F][12]TRIAZOLO[4,3-A][12]DIAZEPIN-6-YL) ACETATE DERIVATIVES AND RELATED COMPOUNDS AS BROMODOMAIN BRD4 INHIBITORS FOR TREATING CANCER - WIPO Patentscope. [Link]

- WO2015128882A2 - Crystalline forms of n-(2,4-di-tert-butyl-5-hydroxyphenyl)

-

Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel” - Dalton Transactions (RSC Publishing). [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound | 1370412-35-3 [sigmaaldrich.com]

- 3. This compound | 1370412-35-3 [sigmaaldrich.com]

- 4. This compound | 1370412-35-3 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. farnell.com [farnell.com]

- 7. doc.chem-lab.be [doc.chem-lab.be]

- 8. chemos.de [chemos.de]

- 9. cleartech.ca [cleartech.ca]

- 10. fishersci.fr [fishersci.fr]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Applications of 2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane

Executive Summary & Chemical Identity

2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane (CAS: 1370412-35-3) is a cyclic boronic ester derivative used primarily as a robust, lipophilic building block in medicinal chemistry and materials science. Unlike its parent free acid (4-tert-butylphenylboronic acid), this 1,3-propanediol ester offers enhanced stability against dehydration-induced trimerization (boroxine formation), ensuring precise stoichiometry in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).

Chemical Identity Table

| Property | Specification |

| CAS Number | 1370412-35-3 |

| IUPAC Name | 2-(4-tert-Butylphenyl)-1,3,2-dioxaborinane |

| Molecular Formula | C₁₃H₁₉BO₂ |

| Molecular Weight | 218.10 g/mol |

| Physical State | Solid (White to off-white crystalline powder) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.[1] |

| Structure | Cyclic ester of 4-tert-butylphenylboronic acid and 1,3-propanediol. |

Hazard Identification & Safety Profile (GHS)

This compound is classified under GHS standards as WARNING .[2] The primary hazards stem from the boronic ester moiety's potential for hydrolysis in vivo and local irritation caused by the lipophilic nature of the tert-butyl group facilitating tissue penetration.

GHS Classification & Causality

| Hazard Code | Hazard Statement | Mechanistic Causality |

| H302 | Harmful if swallowed | Boronic esters hydrolyze in gastric acid to release free boronic acid, which can interfere with serine proteases and metabolic enzymes. |

| H315 | Causes skin irritation | The compound's lipophilicity (tert-butyl group) allows it to penetrate the stratum corneum, causing localized dermatitis. |

| H319 | Causes serious eye irritation | Direct contact with mucous membranes induces inflammatory response; hydrolysis releases propanediol and boronic acid, exacerbating irritation. |

| H335 | May cause respiratory irritation | Inhalation of dust triggers mucosal irritation in the upper respiratory tract. |

Precautionary Strategy (Self-Validating)

-

P261 + P271: Avoid breathing dust; use only outdoors or in a well-ventilated area (Fume hood mandatory).

-

P280: Wear protective gloves/eye protection.[3][4] Nitrile gloves (≥0.11 mm) are recommended due to the compound's organic solubility.

Handling, Storage, and Stability

Core Directive: The stability of boronic esters is kinetic, not thermodynamic. They are prone to hydrolysis upon exposure to atmospheric moisture, reverting to the free acid and the diol.

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Keep under Inert Gas (Nitrogen or Argon) .

-

Container: Tightly sealed glass vials with Teflon-lined caps to prevent moisture ingress.

Stability Logic

The 6-membered dioxaborinane ring is thermodynamically more stable than the 5-membered dioxaborolane (e.g., pinacol ester) regarding hydrolysis, but less stable regarding transesterification. However, prolonged exposure to moist air will cleave the B-O bonds, leading to variable stoichiometry in reactions.

-

Validation Check: If the solid becomes "sticky" or changes melting point significantly, check by TLC (silica gel, 20% EtOAc/Hexanes). The free acid is much more polar (lower R_f) than the ester.

Technical Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophile in Pd-catalyzed cross-coupling.

Mechanistic Workflow

-

Transmetallation: The cyclic ester must be activated. In the presence of a base (e.g., K₂CO₃, K₃PO₄), the boron atom coordinates a hydroxyl or alkoxide group, forming a tetrahedral boronate species [Ar-B(OR)₃]⁻. This species is sufficiently nucleophilic to transfer the aryl group to the Palladium(II) center.

-

Coupling: The 4-tert-butylphenyl group is transferred to the electrophile (Ar'-X), releasing the boron byproduct.

Experimental Protocol

Reagents:

-

1.0 eq this compound[5]

-

1.0 eq Aryl Halide (Ar-Br or Ar-I)

-

0.05 eq Pd(dppf)Cl₂ (Catalyst)

-

3.0 eq K₂CO₃ (Base)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio) - Water is critical to facilitate base solubility and boron activation.

Step-by-Step:

-

Charge: Add boronate ester, aryl halide, and base to a reaction vial.

-

Purge: Evacuate and backfill with Nitrogen (3x) to remove O₂ (prevents homocoupling and catalyst oxidation).

-

Catalyst: Add Pd catalyst under positive nitrogen flow.

-

Solvent: Add degassed Dioxane/Water mixture.

-

Heat: Stir at 80–100°C for 2–12 hours.

-

Validation: Monitor by LC-MS. Look for the disappearance of the boronate ester (M+H not typically visible; look for the biaryl product mass).

Visualization: Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical entry point of the activated boronate species during transmetallation.

Technical Application: Deprotection (Hydrolysis)

In some scenarios, the 1,3-propanediol group serves as a protecting group and must be removed to generate the free boronic acid for specific conjugations or purifications.

Protocol

Reagents:

-

Ammonium Acetate (NH₄OAc) or dilute HCl.

-

Acetone/Water or THF/Water.

Methodology:

-

Dissolve the ester in Acetone/Water (1:1).

-

Add excess NH₄OAc and Sodium Periodate (NaIO₄) if oxidative cleavage is required (standard for pinacol, effective here too), OR treat with 1M HCl for acid hydrolysis.

-

Stir at room temperature for 4 hours.

-

Extraction: The free boronic acid (4-tert-butylphenylboronic acid) will partition into the organic layer (EtOAc), while the propanediol remains in the aqueous phase.

Visualization: Hydrolysis Pathway

Caption: Acid-catalyzed hydrolysis pathway converting the cyclic ester back to the reactive free boronic acid.

Emergency Procedures

In the event of exposure, immediate action is required to mitigate mucosal damage and systemic absorption.

| Scenario | Immediate Action | Rationale |

| Eye Contact | Rinse cautiously with water for >15 mins. Remove contact lenses.[3][4] | Hydrolysis in the eye releases acid; immediate dilution prevents corneal opacity. |

| Skin Contact | Wash with soap and water.[4] Do NOT use solvents (ethanol/DMSO). | Solvents increase the permeability of the skin to the lipophilic tert-butyl group, enhancing systemic absorption. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call Poison Control. | Risk of aspiration pneumonia; borates can cause CNS depression if absorbed in large quantities. |

| Spill Cleanup | Dampen with water to prevent dust, sweep into chemical waste. | Prevents formation of airborne dust (inhalation hazard).[3] |

References

-

Sigma-Aldrich. (n.d.). This compound Product Sheet & SDS. Retrieved from [6]

-

PubChem. (n.d.).[2][7] 4-tert-Butylphenylboronic acid (Parent Acid Data). National Library of Medicine. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling protocol).

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Causality for ester selection).

Sources

- 1. This compound | 1370412-35-3 [sigmaaldrich.com]

- 2. 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. This compound | 1370412-35-3 [sigmaaldrich.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

Navigating the Thermal Landscape of Six-Membered Cyclic Boronate Esters: A Technical Guide for Drug Development Professionals

Foreword: Beyond Hydrolysis - Understanding the Thermal Boundaries of Boronate Esters

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers an in-depth exploration of the thermal stability of six-membered cyclic boronate esters. While the hydrolytic lability of the boronate ester bond is a well-studied and often exploited feature in stimuli-responsive systems, its behavior under thermal stress is a critical, yet less frequently discussed, aspect that profoundly impacts manufacturing, formulation, and storage of boronic acid-containing active pharmaceutical ingredients (APIs). This document moves beyond the aqueous environment to provide a comprehensive technical overview of the intrinsic thermal properties of 1,3,2-dioxaborinanes, equipping you with the foundational knowledge to anticipate and manage their stability throughout the drug development lifecycle.

The Six-Membered Advantage: Conformational Stability as a Foundation

The formation of a cyclic boronate ester from a boronic acid and a 1,3-diol results in a six-membered ring known as a 1,3,2-dioxaborinane. Unlike their five-membered counterparts (1,3,2-dioxaborolanes) derived from 1,2-diols, these six-membered rings possess a significant conformational advantage that contributes to their enhanced thermodynamic stability.[1][2][3][4]

The cyclohexane-like chair conformation allows the 1,3,2-dioxaborinane ring to adopt a puckered, strain-free geometry. In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, and the substituents on the ring carbons can exist in staggered arrangements, minimizing torsional strain.[1][2] This inherent lack of ring strain in the chair form translates to a lower ground-state energy and, consequently, a higher activation energy required for decomposition, rendering six-membered cyclic boronate esters generally more thermally robust than their five-membered analogs.[5]

Caption: General structure of a 2-aryl-1,3,2-dioxaborinane ring.

Key Factors Governing Thermal Stability

The intrinsic thermal stability of a 2-aryl-1,3,2-dioxaborinane is not static; it is modulated by a delicate interplay of electronic and structural factors. Understanding these influences is paramount for the rational design of stable boronic acid prodrugs and formulations.

The Electronic Influence of Aryl Substituents

The nature of the substituent on the aryl ring attached to the boron atom plays a pivotal role in dictating the thermal resilience of the molecule. While extensive quantitative studies on the thermal decomposition of a systematic series are sparse in the literature, we can infer the expected trends from fundamental principles of reaction kinetics and studies on hydrolytic stability.

The thermal decomposition of the ester is likely to involve the cleavage of the B-O or B-C bonds. The stability of these bonds is influenced by the electron density at the boron center.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo-groups (-F, -Cl) decrease the electron density at the boron atom. This increased Lewis acidity strengthens the B-O bonds, making them more resistant to thermal cleavage. Consequently, arylboronate esters with EWGs are predicted to exhibit higher thermal decomposition temperatures.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase electron density on the boron atom. This can weaken the B-O bonds, potentially lowering the energy required for decomposition and resulting in lower thermal stability.

This relationship mirrors the trends observed in hydrolytic stability, where EWGs on the aryl ring generally lead to more stable boronate esters in aqueous media.[6]

Intramolecular Coordination: A Stability Enhancement Strategy

The presence of a Lewis basic atom, typically nitrogen, on the diol backbone or the aryl group can lead to the formation of an intramolecular dative bond with the electron-deficient boron atom. This B-N coordination effectively converts the trigonal planar (sp²) boron to a more stable tetracoordinate (sp³) state. This tetracoordination significantly enhances the overall stability of the molecule, including its resistance to both hydrolysis and, presumably, thermal degradation. This strategy is a key consideration in the design of highly stable boronate esters for drug delivery applications.[7]

Postulated Thermal Degradation Pathways

In the absence of water, the thermal decomposition of six-membered cyclic boronate esters is expected to proceed through non-hydrolytic pathways. Based on studies of related organoboron compounds and polymers under pyrolysis conditions, a likely degradation cascade involves intermolecular reactions and fragmentation.[8][9]

Upon heating, boronic acid derivatives can undergo dehydration to form boroxines (cyclic trimers of boronic anhydrides).[8][9] It is plausible that at elevated temperatures, 2-aryl-1,3,2-dioxaborinanes could undergo intermolecular transesterification or fragmentation, leading to the formation of boroxines, the release of the 1,3-diol (propane-1,3-diol or its derivatives), and other volatile organic compounds.

A proposed initial step could be the homolytic cleavage of a B-O bond, followed by a cascade of radical reactions, or a concerted elimination reaction. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) would be the ideal technique to elucidate the exact nature of the decomposition products and confirm the degradation pathway.[10][11][12]

Caption: Hypothesized thermal degradation pathway of 2-aryl-1,3,2-dioxaborinanes.

Experimental Workflow for Assessing Thermal Stability

A robust assessment of the thermal stability of six-membered cyclic boronate esters relies on a combination of thermoanalytical techniques. The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Caption: Experimental workflow for thermal analysis of boronate esters.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the decomposition temperature (Td) of a compound.

Step-by-Step TGA Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified, dry boronate ester into an inert TGA crucible (e.g., alumina or platinum). Ensure the sample is representative of the bulk material.[7]

-

Instrument Setup: Place the crucible in the TGA microbalance.

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[13]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate, commonly 10 °C/min, to a final temperature well above the expected decomposition (e.g., 600 °C).[14]

-

-

Data Analysis: Plot the sample mass (%) as a function of temperature. The onset temperature of the major mass loss step is taken as the decomposition temperature (Td). The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point (Tm) and other thermal transitions, such as glass transitions or crystallization events.

Step-by-Step DSC Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the boronate ester into a hermetically sealed aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heat: Ramp the temperature from ambient to a point above the expected melting point but below the decomposition temperature (determined by TGA). This erases the sample's prior thermal history.

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

Second Heat: Ramp the temperature again at the same rate as the first heat. The melting point (Tm) is determined from the peak of the endotherm in this second heating scan.

-

-

Data Analysis: The melting point is identified as the peak temperature of the endothermic event on the DSC thermogram.

Data Presentation and Interpretation

Table 1: Predicted Relative Thermal Stability of Substituted 2-Aryl-1,3,2-dioxaborinanes

| Aryl Substituent (para-position) | Electronic Effect | Predicted Relative Decomposition Temp. (Td) | Rationale |

| -NO₂ | Strong Electron-Withdrawing | Highest | Increases B-O bond strength by enhancing boron's Lewis acidity. |

| -CN | Strong Electron-Withdrawing | High | Similar to -NO₂, significantly withdraws electron density. |

| -F, -Cl | Moderate Electron-Withdrawing | Moderately High | Inductively withdraws electron density, stabilizing the B-O bonds. |

| -H | Neutral (Reference) | Baseline | Phenyl group as the standard for comparison. |

| -CH₃ | Weak Electron-Donating | Moderately Low | Donates electron density, slightly weakening the B-O bonds. |

| -OCH₃ | Strong Electron-Donating | Lowest | Strongly donates electron density, reducing B-O bond stability. |

This table represents predicted trends based on established principles of physical organic chemistry. Actual decomposition temperatures require experimental verification via TGA.

Implications for Drug Development and Manufacturing

The solid-state thermal stability of a boronic acid-containing API, or its boronate ester prodrug form, has direct and significant consequences throughout the pharmaceutical development pipeline.

-

Formulation and Excipient Compatibility: Co-formulating a boronic acid API with polyol excipients like mannitol can lead to the in-situ formation of boronate esters, which may enhance solubility and stability.[6][9] Thermal analysis (TGA/DSC) is a crucial tool to assess the compatibility of the API with various excipients and to detect any changes in thermal behavior in the formulated product.[15][16]

-

Manufacturing Processes: Processes involving heat, such as drying, milling, or hot-melt extrusion, must be carefully controlled to remain below the decomposition temperature of the boronate ester to prevent degradation of the API.

-

Sterilization Method Selection: For parenteral drug products, sterility is mandatory. Terminal sterilization using dry heat (e.g., 160-180°C) is a common method but may not be suitable for thermally labile compounds. If the Td of a boronate ester is within or near the range of dry heat sterilization temperatures, this method would be precluded due to the high risk of API degradation. In such cases, alternative methods like ethylene oxide (EtO) sterilization, gamma irradiation, or aseptic filtration must be employed.[17] A thorough understanding of the thermal stability profile is therefore essential for making an informed decision on the sterilization strategy.

-

Shelf-Life and Storage Conditions: The thermal stability of the solid-state API is a key determinant of its long-term shelf-life. Accelerated stability studies, which involve storing the drug product at elevated temperatures, rely on an understanding of the degradation kinetics. A higher intrinsic thermal stability can translate to a longer shelf-life and less stringent storage requirements (e.g., avoiding the need for refrigeration).

Conclusion: A Call for Systematic Investigation

The thermal stability of six-membered cyclic boronate esters is a critical parameter underpinned by the strain-free chair conformation of the 1,3,2-dioxaborinane ring and modulated by the electronic nature of its substituents. While much of the existing research has rightfully focused on their hydrolytic properties, this guide underscores the imperative for a deeper understanding of their thermal behavior.

As more boronic acid-based therapeutics enter the development pipeline, a systematic investigation into the thermal decomposition pathways and a quantitative correlation of substituent effects with decomposition temperatures will be invaluable. Such data will empower formulation scientists and process chemists to make more informed decisions, ensuring the stability, safety, and efficacy of the final drug product from initial synthesis to patient administration.

References

-

Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry. (n.d.). LibreTexts Chemistry. Retrieved from [Link]

-

Conformations of Cyclic Molecules | Ring Strain in 3-, 5-, and 6-Membered Rings Explained. (2021, February 13). [Video]. YouTube. Retrieved from [Link]

-

CONFORMATIONS OF SIX-MEMBERED RINGS. (n.d.). eGyanKosh. Retrieved from [Link]

-

Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved from [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved from [Link]

-

Ring strain. (n.d.). In Wikipedia. Retrieved from [Link]

-

Çetinkaya, N. N. (2021). EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES [Master's thesis, Middle East Technical University]. OpenMETU. Retrieved from [Link]

-

Organoboron chemistry. (n.d.). In Wikipedia. Retrieved from [Link]

-

Çetinkaya, N. N. (2021). EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES (Publication No. 11511/89617) [Master's thesis, Middle East Technical University]. OpenMETU. Retrieved from [Link]

-

Prossnitz, A. N., & Pun, S. H. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters, 11(3), 276–283. Retrieved from [Link]

-

A new class of customisable stable boronic ester assemblies. (2026, February 10). PMC. Retrieved from [Link]

-

Thermal Decomposition Behavior of Boron-Potassium Nitrate (BKNO₃) by TGA. (n.d.). ResearchGate. Retrieved from [Link]

-

A New Class of Customisable Stable Boronic Ester Assembly. (n.d.). ChemRxiv. Retrieved from [Link]

-

Nitrogen-rich and Thiophene-containing Covalent Organic Framework Bulk and Films - Synthesis, Properties and Function. (2022, October 24). LMU Munich. Retrieved from [Link]

-

Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrolysis GC-MS (Py-GC-MS) analysis laboratory. (n.d.). FILAB. Retrieved from [Link]

-

STUDY OF THE EFFECT OF DRY HEAT STERILIZATION ON ACTIVE PHARMACEUTICAL INGREDIENTS. (n.d.). [PDF]. Retrieved from [Link]

-

PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. (n.d.). Pressure Sensitive Tape Council. Retrieved from [Link]

-

Effects of Phosphorus and Boron Compounds on Thermal Stability and Flame Retardancy Properties of Epoxy Composites. (2022, September 24). MDPI. Retrieved from [Link]

-

Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. (2022, May 1). LCGC International, 35(5), 20–26. Retrieved from [Link]

-

Boronate Derivatives of Functionally Diverse Catechols. (2010, March 31). Semantic Scholar. Retrieved from [Link]

-

Thermogravimetric analysis of aromatic boronic acids for potential flame retardant applications. (n.d.). ResearchGate. Retrieved from [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). PMC. Retrieved from [Link]

-

Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. (2025, February 28). MDPI. Retrieved from [Link]

-

Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Recent developments in the medicinal chemistry of single boron atom-containing compounds. (n.d.). ScienceOpen. Retrieved from [Link]

-

Dennis, F. (n.d.). Transition Metal Mediated Transformations of Alkylboronic Esters. White Rose eTheses Online. Retrieved from [Link]

-

Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025, August 23). PubMed. Retrieved from [Link]

-

Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. (n.d.). Archimer. Retrieved from [Link]

-

Influence of sterilization on the drug release behaviour of drug coated silicone. (n.d.). ResearchGate. Retrieved from [Link]

-

Application Data. (n.d.). Patent File Wrapper. Retrieved from [Link]

- Method for manufacturing 1,3-dioxane-5-one. (n.d.). Google Patents.

- 2, 2-bis(trifluoromethyl)-1, 3-dioxolane as inhalation anesthetic. (n.d.). Google Patents.

-

T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Ring strain - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. open.metu.edu.tr [open.metu.edu.tr]

- 9. Effects of boron compounds on thermal degradation behaviour of polymers involving ester linkages [open.metu.edu.tr]

- 10. filab.fr [filab.fr]

- 11. pstc.org [pstc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Leveraging 1,3,2-Dioxaborinanes as Robust Boronic Acid Surrogates in Modern Organic Synthesis

Foundational Insight: Overcoming the Boronic Acid Stability Challenge

Boronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science.[1] Their utility, however, is frequently hampered by a significant, inherent instability. Boronic acids have a strong tendency to undergo spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines.[2] This equilibrium presents considerable practical challenges:

-

Stoichiometric Ambiguity: The presence of an unknown mixture of the monomeric acid and the trimeric boroxine complicates accurate mass-based measurements, leading to inconsistent reaction outcomes.

-

Handling and Storage Issues: Many boronic acids, particularly electron-deficient or heteroaromatic variants, are not bench-stable and degrade over time, requiring special handling and storage conditions.[2]

-

Purification Difficulties: The high polarity of boronic acids can make them challenging to purify and handle.

To circumvent these issues, chemists have developed more stable "surrogates" or "protected" forms of boronic acids. While five-membered cyclic pinacol esters (dioxaborolanes) are widely used, six-membered 1,3,2-dioxaborinanes , formed from the condensation of boronic acids with 1,3-diols, represent a superior class of surrogates, offering enhanced stability and handling characteristics.[3][4]

The 1,3,2-Dioxaborinane Advantage: A Synthesis of Stability and Reactivity

The choice to use a 1,3,2-dioxaborinane surrogate is grounded in clear physicochemical principles that translate to tangible laboratory benefits.

-

Thermodynamic Stability: Six-membered rings are generally less strained and thermodynamically more stable than their five-membered counterparts. This structural feature imparts greater hydrolytic stability to 1,3,2-dioxaborinanes compared to the more common pinacol (five-membered dioxaborolane) esters.[4][5] This robustness minimizes premature decomposition during reaction setup, workup, and purification.

-

Superior Handling and Purification: Unlike many boronic acids which can be amorphous or waxy, 1,3,2-dioxaborinanes are frequently highly crystalline, bench-stable solids.[3] This facilitates precise weighing and simplifies purification, often allowing for simple recrystallization instead of silica gel chromatography, which can be degradative for more sensitive boron species.

-

Predictable Reactivity: By providing a single, stable, and well-defined source of the boronic acid moiety, 1,3,2-dioxaborinanes ensure reproducible and predictable performance in cross-coupling reactions. They readily engage in the catalytic cycle under standard Suzuki-Miyaura conditions, typically requiring a base and a protic co-solvent for efficient transmetalation.[2]

| Feature | Arylboronic Acid | Aryl-1,3,2-dioxaborinane |

| Form | Amorphous solid or crystalline | Crystalline solid |

| Shelf Stability (RT, Air) | Variable; often poor, dehydrates to boroxine | Excellent; typically stable for months to years[2] |

| Stoichiometric Purity | Often a mixture of acid and boroxine trimer | High, well-defined molecular weight |

| Purification Method | Often difficult; recrystallization or derivatization | Simple recrystallization is common |

| Stability to Chromatography | Variable; can degrade on silica gel | Generally stable |

Protocol 1: Synthesis of a Representative 1,3,2-Dioxaborinane

This protocol details the synthesis of 2-(4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane from 4-methoxyphenylboronic acid and 2-methyl-2,4-pentanediol (a common 1,3-diol). The key to this procedure is the efficient removal of water to drive the esterification equilibrium towards the product.

Expertise & Experience: The choice of toluene as the solvent is strategic; it forms a low-boiling azeotrope with water, allowing for efficient removal via a Dean-Stark apparatus. This is a classic and highly effective method for driving condensation reactions to completion without the need for chemical drying agents.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 4-Methoxyphenylboronic Acid | C₇H₉BO₃ | 151.96 | 5.00 g | 32.9 mmol |

| 2-Methyl-2,4-pentanediol | C₆H₁₄O₂ | 118.17 | 4.30 g (4.67 mL) | 36.4 mmol |

| Toluene | C₇H₈ | 92.14 | 100 mL | - |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylboronic acid (5.00 g, 32.9 mmol) and 2-methyl-2,4-pentanediol (4.67 mL, 36.4 mmol, 1.1 eq).

-

Solvent Addition: Add 100 mL of toluene to the flask. The mixture will be a suspension.

-

Azeotropic Water Removal: Fit the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux using a heating mantle. Toluene and water will begin to co-distill and collect in the trap.

-

Monitoring: Continue refluxing for 2-3 hours. The reaction is complete when water ceases to collect in the Dean-Stark trap and the reaction mixture becomes a clear, homogeneous solution. The theoretical amount of water to be collected is approximately 0.6 mL.

-

Solvent Removal: Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by recrystallization. Add a minimal amount of hot hexanes, swirl to dissolve, and allow to cool slowly to room temperature, then in an ice bath. Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. Typical yield: >90%.

Trustworthiness: In-Process Validation and Characterization

To ensure the successful synthesis of the target 1,3,2-dioxaborinane, proper analytical characterization is essential.

-

¹H NMR (400 MHz, CDCl₃): The spectrum should confirm the incorporation of the diol backbone and the disappearance of the broad B(OH)₂ signal from the starting material (which often appears around δ 5.0-6.0 ppm). Expect characteristic signals for the diol's methyl groups and methylene protons, alongside the aromatic signals from the 4-methoxyphenyl group.

-

¹³C NMR (101 MHz, CDCl₃): This technique provides a clear fingerprint of the carbon skeleton. The presence of signals corresponding to the quaternary and tertiary carbons of the diol backbone confirms the formation of the six-membered ring.[6]

-

¹¹B NMR (128 MHz, CDCl₃): This is the most definitive technique for characterizing boron species.[7] The product should exhibit a single, sharp resonance in the region of δ 28–32 ppm , which is characteristic of a neutral, tricoordinate boronic ester.[8][9] The absence of signals at lower chemical shifts (e.g., δ 3-10 ppm) confirms the absence of tetracoordinate borate species.

Protocol 2: Application in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol demonstrates the direct use of the synthesized and purified 2-(4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in a cross-coupling reaction with 1-bromo-4-nitrobenzene.

Expertise & Experience: The choice of a mixed solvent system (e.g., dioxane/water) and a robust base like K₃PO₄ is crucial. The aqueous phase is necessary to dissolve the inorganic base, while the base itself is required to activate the boronic ester, forming a transient, nucleophilic "ate" complex that readily undergoes transmetalation to the palladium center. Degassing with an inert gas (argon or nitrogen) is non-negotiable; it prevents the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, which would terminate the catalytic cycle.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 2-(4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | C₁₄H₂₁BO₃ | 248.13 | 248 mg | 1.0 mmol |

| 1-Bromo-4-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 222 mg | 1.1 mmol |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 23 mg | 0.02 mmol |

| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 425 mg | 2.0 mmol |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - |

| Water (degassed) | H₂O | 18.02 | 2 mL | - |

Step-by-Step Methodology

-

Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the 1,3,2-dioxaborinane (248 mg, 1.0 mmol), 1-bromo-4-nitrobenzene (222 mg, 1.1 eq), Pd(PPh₃)₄ (23 mg, 2 mol%), and K₃PO₄ (425 mg, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of water (both previously degassed by sparging with argon for 15-20 minutes) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with 20 mL of ethyl acetate and transfer to a separatory funnel. Wash with 20 mL of water, followed by 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product, 4-methoxy-4'-nitrobiphenyl.

Trustworthiness: Final Product Validation

The identity and purity of the final product, 4-methoxy-4'-nitrobiphenyl, should be confirmed by NMR spectroscopy and mass spectrometry, and the data should be compared with established literature values to validate the success of the cross-coupling protocol.

Conclusion

The use of 1,3,2-dioxaborinanes represents a significant methodological improvement for researchers employing boronic acids in synthesis. By converting inherently unstable boronic acids into robust, crystalline, and easy-to-handle surrogates, scientists can achieve greater reproducibility, simplify purification, and streamline synthetic workflows. These advantages are particularly critical in the high-stakes environment of drug discovery and development, where consistency and reliability are paramount. The protocols outlined herein provide a practical framework for the preparation and application of these valuable reagents.

References

- Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing).

- Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane - Organic Syntheses.

- 4,4,6-Trimethyl-1,3,2-dioxaborinane. A Stable Dialkoxyborane - ACS Publications.

- Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron - PMC.

- ¹¹B NMR spectrum of chiral dioxaborinane (T1B1‐N) - ResearchGate.

- Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron | The Journal of Organic Chemistry - ACS Publications.

- Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC.

- Dioxazaborocanes: old adducts, new tricks - Organic & Biomolecular Chemistry (RSC Publishing).

- Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory - MDPI.

- (A) The investigated structures of dioxazaborocane for Suzuki–Miyaura cross‐couplings. Reproduced with permission - ResearchGate.

- Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC.

- Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners - Beilstein Journals.

- Synthetic strategies for the synthesis of boronic acid esters-based... - ResearchGate.

- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF - ResearchGate.

- Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv.

- Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC - NIH.

- 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory [mdpi.com]

Solvent Selection for Suzuki-Miyaura Coupling of Trimethylene Glycol Boronates: A Mechanistic and Practical Approach

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura (SM) cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The choice of the organoboron reagent is critical, and boronic esters, such as trimethylene glycol boronates, offer significant advantages over their corresponding boronic acids in terms of stability, ease of handling, and solubility.[3][4] However, the full potential of these reagents can only be realized through judicious selection of the reaction solvent. The solvent system does not merely act as a medium but actively participates in the catalytic cycle by influencing reactant solubility, catalyst stability, base efficacy, and the kinetics of elementary steps like transmetalation.[1][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical considerations for selecting the optimal solvent system for Suzuki-Miyaura couplings involving trimethylene glycol boronates.

The Foundational Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle

To make an informed solvent choice, one must first understand its influence on the key steps of the Suzuki-Miyaura reaction. Solvents can stabilize reactive intermediates, modulate the activity of catalysts and reagents, and in some cases, dictate reaction selectivity.[1][5]

The catalytic cycle, illustrated below, involves three primary stages:

-

Oxidative Addition: An active Pd(0) species inserts into the carbon-halide (or pseudohalide) bond of the electrophile. The solvent's polarity can influence the rate of this step.

-

Transmetalation: The organic group is transferred from the boron atom to the palladium center. This is often the rate-determining step and is highly sensitive to the solvent, base, and the nature of the boronate.[6] The base activates the boronate, forming a more nucleophilic "ate" complex, and the solvent must facilitate this process.[7]

-

Reductive Elimination: The newly formed C-C bond is created as the coupled product is expelled from the palladium center, regenerating the Pd(0) catalyst.

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The solvent influences all stages, particularly the critical transmetalation step where it mediates the activity of the base and the stability of the palladium intermediates.

Key Considerations for Trimethylene Glycol Boronates

Trimethylene glycol (or 1,3-propanediol) boronates are six-membered cyclic esters. Their stability and reactivity profile dictates specific solvent requirements.

-

Enhanced Stability: Like other boronic esters (e.g., pinacol, neopentyl glycol), trimethylene glycol boronates are generally more robust than boronic acids.[3][4] They are less prone to protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source.[8] This stability allows for the use of a wider range of solvents, including protic ones, under carefully controlled conditions.

-

Solubility Profile: Boronic esters are typically more soluble in less polar organic solvents compared to the more polar, often oligomeric boronic acids.[3] This property permits the use of solvents like toluene and THF, which may be poor solvents for some boronic acids.

-

Hydrolysis and the Role of Water: While more stable, the ester can still hydrolyze back to the boronic acid, especially in the presence of a base and water. The generally accepted mechanism for transmetalation involves a μ-bridging hydroxy group between palladium and boron, suggesting that a small amount of water can be beneficial or even necessary.[4][9] However, excess water can lead to competitive protodeboronation. Therefore, the water content in the solvent system must be precisely controlled. Anhydrous conditions are often preferred to maximize the lifetime of the ester and ensure reproducible results.[10]

A Practical Guide to Solvent Classes

The optimal solvent is highly substrate-dependent. However, general guidelines can be established based on the properties of common solvent classes.

Table 1: Comparison of Common Solvents for Suzuki Coupling of Boronates

| Solvent Class | Examples | Key Characteristics & Rationale | Typical Conditions & Considerations |

| Ethers | 1,4-Dioxane, THF, 2-MeTHF | Good general-purpose solvents. Effectively solubilize organic substrates and many palladium catalysts. Relatively polar but aprotic. | Often used in a biphasic system with an aqueous base (e.g., 9:1 Dioxane:H₂O).[8] Degassing is critical to remove peroxides. 2-MeTHF is a greener alternative with better phase separation. |

| Aromatic Hydrocarbons | Toluene, Xylenes | Non-coordinating, allows for higher reaction temperatures which can be beneficial for less reactive substrates (e.g., aryl chlorides). Good for anhydrous conditions. | Typically requires a strong, non-aqueous base (e.g., K₃PO₄, CsF) or a phase-transfer catalyst if an aqueous base is used.[11] |

| Polar Aprotic | DMF, NMP, MeCN, Acetone | High dielectric constants. Excellent at solvating inorganic bases (e.g., K₂CO₃), potentially allowing for a homogeneous reaction mixture. Can accelerate the rate of reaction. | Can influence selectivity; MeCN has been shown to switch selectivity between C-Cl and C-OTf coupling sites.[5] DMF and NMP have high boiling points and can be difficult to remove. |

| Alcohols | Isopropanol (IPA), t-Butanol | Protic solvents that can participate in the reaction. Can sometimes improve yields where nonpolar solvents give poor conversion.[5] | Use with caution. The protic nature can promote ester hydrolysis and protodeboronation. Best used in anhydrous systems with strong, non-nucleophilic bases. |

| Water | H₂O (as a co-solvent) | A green, inexpensive solvent. Often essential for activating the boronate for transmetalation via the palladium-hydroxo pathway.[9] | The amount must be carefully controlled. Too much water can lead to catalyst deactivation and side reactions. Often used in mixtures with organic solvents like THF or Dioxane.[1] |

Decision-Making Workflow for Solvent Selection

Choosing a solvent is a process of balancing competing factors: solubility, reactivity, and stability. The following workflow provides a logical path for selecting an initial solvent system for screening.

Figure 2: A decision workflow for initial solvent screening. This chart guides the researcher from substrate analysis to a logical starting point for reaction optimization.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the cross-coupling of an aryl bromide with a trimethylene glycol boronate using a common solvent system.

Materials & Reagents:

-

Aryl Bromide (1.0 equiv)

-

Trimethylene Glycol Boronate (1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent System: 1,4-Dioxane and Water (9:1 v/v)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Reaction flask (oven-dried)

-

Magnetic stir bar

-

Condenser

-

Inert gas line (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

System Preparation: Assemble the oven-dried flask with a magnetic stir bar and condenser under a positive pressure of inert gas.

-

Solvent Degassing (CRITICAL): Sparge the 9:1 dioxane/water solvent mixture with argon or nitrogen for 20-30 minutes to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[8]

-

Reagent Addition: To the reaction flask, add the aryl bromide (1.0 equiv), the trimethylene glycol boronate (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Solvent Addition: Add the degassed solvent mixture to the flask via cannula or syringe to a concentration of approximately 0.1 M with respect to the aryl bromide.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv) to the flask. The mixture may change color upon catalyst addition.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-12 hours. Check for the disappearance of the aryl bromide starting material.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.

Troubleshooting Guide

| Problem | Probable Cause(s) Related to Solvent | Suggested Solution(s) |

| No or Low Conversion | 1. Poor solubility of reagents. 2. Insufficiently degassed solvent (catalyst deactivation). 3. Base is not effective in the chosen solvent. | 1. Switch to a more polar solvent system (e.g., from Toluene to Dioxane/H₂O or DMF). 2. Ensure rigorous degassing of all solvents, including water.[8] 3. Switch to a stronger base (K₃PO₄) or a more solvating solvent (DMF). |

| Protodeboronation | 1. Excessive water in the solvent system. 2. Reaction temperature is too high for extended periods. 3. Base is too strong/harsh. | 1. Use anhydrous conditions with a non-aqueous base (e.g., Toluene with K₃PO₄). 2. Lower the reaction temperature. 3. Switch to a milder base like K₂CO₃ or CsF.[11] |

| Homocoupling of Boronate | 1. Presence of oxygen in the solvent. 2. Catalyst system promotes homocoupling. | 1. Improve the degassing procedure for the solvent. 2. Use a bulkier phosphine ligand which can suppress homocoupling by disfavoring the formation of Pd-boronate intermediates that lead to it.[8] |

References

-

Carrow, B. P., & Hartwig, J. F. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

-

Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available at: [Link]

-

ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]

-

Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Available at: [Link]

-

Lipshutz, B. H., & Ghorai, S. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters. Available at: [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. arodes.hes-so.ch [arodes.hes-so.ch]

- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orgsyn.org [orgsyn.org]

- 11. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling of 4-tert-Butylphenyl Boronate

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates, specifically focusing on 4-tert-butylphenyl boronate and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize these challenging yet crucial transformations.

The bulky tert-butyl group on the 4-position of the phenyl boronate presents a significant steric challenge that can impede the key steps of the catalytic cycle, leading to low yields, slow reaction times, and the formation of undesired byproducts. This guide provides in-depth, evidence-based solutions to common problems, moving beyond simple procedural lists to explain the underlying chemical principles.

Troubleshooting Guide & FAQs

Here, we address specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue 1: Low to No Yield of the Desired Coupled Product

Question: My Suzuki-Miyaura coupling of 4-tert-butylphenyl boronate with an aryl halide is giving me a very low yield, or in some cases, no product at all. What are the likely causes and how can I fix this?

Answer: This is a common and frustrating problem when dealing with sterically hindered substrates. The primary bottlenecks in the Suzuki-Miyaura catalytic cycle for these substrates are typically the oxidative addition and/or the reductive elimination steps.[1][2] The bulky tert-butyl group can hinder the approach of the palladium catalyst to the aryl halide and also destabilize the transition state of the final bond-forming step.

Here’s a systematic approach to troubleshooting this issue:

1. Catalyst and Ligand Selection are Critical:

-

The Problem: Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for sterically demanding couplings because the triphenylphosphine ligands are not bulky or electron-rich enough to promote the necessary catalytic steps.[2]

-

The Solution: Employ modern, specialized palladium precatalysts and ligands designed for hindered substrates. Buchwald-type biarylphosphine ligands are highly effective due to their steric bulk and electron-donating properties, which facilitate both oxidative addition and reductive elimination.[1][3][4]

-

Recommended Ligands:

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand for sterically hindered couplings.

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often provides improved results for electron-rich aryl chlorides.

-

BI-DIME (2-(Di-1H-inden-1-ylphosphino)-N,N-dimethylaniline): Has shown exceptional reactivity for extremely hindered biaryl couplings.[5][6]

-

AntPhos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene): Effective for sterically demanding aryl-alkyl couplings.[7]

-

-

2. The Right Base Makes a Difference:

-

The Problem: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9] For hindered substrates, a stronger, non-nucleophilic base is often required to facilitate this step efficiently.

-

The Solution: Weaker bases like Na₂CO₃ may be insufficient.

-

Recommended Bases:

-

K₃PO₄ (Potassium Phosphate): A strong, yet non-nucleophilic base that is highly effective in many hindered couplings.[3]

-

Cs₂CO₃ (Cesium Carbonate): Another powerful base that can enhance reaction rates, especially with less reactive aryl chlorides.[10]

-

KF (Potassium Fluoride): Can be effective and is a good choice when base-sensitive functional groups are present.[8]

-

-

3. Solvent and Temperature Optimization:

-

The Problem: The choice of solvent can significantly impact the solubility of reagents and the stability of the catalytic species. Insufficient temperature may not provide the necessary activation energy for the hindered coupling.

-

The Solution: Anhydrous, polar aprotic solvents are generally preferred.

Issue 2: Significant Formation of Protodeboronation Byproduct

Question: I am observing a significant amount of the corresponding arene (benzene with a tert-butyl group) in my reaction mixture, indicating protodeboronation. How can I suppress this side reaction?

Answer: Protodeboronation, the cleavage of the C-B bond by a proton source (often water in the presence of a base), is a major competing pathway, especially with electron-rich or sterically hindered aryl boronic acids.[12][13]

1. Use of Boronate Esters:

-

The Problem: Boronic acids are more susceptible to protodeboronation than their corresponding esters.

-

The Solution: Convert the 4-tert-butylphenyl boronic acid to a more stable boronate ester.

-

Pinacol Esters (Bpin): These are commonly used and offer increased stability.

-

MIDA Esters (N-methyliminodiacetic acid boronates): These are exceptionally stable, air-stable solids that slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[14]

-

2. Anhydrous Conditions:

-

The Problem: The presence of water is a key contributor to protodeboronation.

-

The Solution: While some water is often necessary for the Suzuki reaction to proceed, minimizing its amount can be beneficial. Consider using anhydrous solvents and a carefully controlled amount of water, or using an anhydrous base like K₃PO₄.[11][15]

3. Choice of Base:

-

The Problem: Strongly basic aqueous solutions can accelerate protodeboronation.

-

The Solution: Using a milder base like K₂CO₃ or KF might be advantageous if significant protodeboronation is observed, though this may require a more active catalyst system to compensate for the slower desired reaction.[8][11]

Issue 3: Homocoupling of the Aryl Halide or Boronic Acid

Question: My reaction is producing significant amounts of biaryl products from the homocoupling of my starting materials. What causes this and how can I prevent it?

Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and can arise from several pathways. It is often promoted by the presence of oxygen or side reactions of the palladium catalyst.

1. Rigorous Degassing:

-

The Problem: Oxygen can promote the homocoupling of boronic acids.

-

The Solution: Ensure that your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[11]

2. Ligand-to-Palladium Ratio:

-

The Problem: An insufficient amount of ligand can lead to the formation of palladium black, which can promote homocoupling.

-

The Solution: Use an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1, to ensure the palladium center remains coordinated and in the desired catalytic cycle.

3. Choice of Ligand:

-

The Problem: The ligand's steric bulk can influence the relative rates of cross-coupling versus homocoupling.

-

The Solution: Bulky ligands, such as the Buchwald-type ligands mentioned earlier, can disfavor the formation of homocoupled products by sterically hindering the approach of two identical coupling partners to the palladium center.[11]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Hindered Suzuki-Miyaura Coupling

| Parameter | Recommended Condition | Rationale |

| Palladium Precatalyst | XPhos Pd G3 (0.5 - 2 mol%) | Air- and moisture-stable, highly active for hindered substrates.[1] |

| Ligand | XPhos (if not using a precatalyst) | Bulky, electron-rich ligand to promote oxidative addition and reductive elimination.[3][4] |

| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base effective for hindered couplings.[3] |

| Solvent | Dioxane/H₂O (5:1 to 10:1) | Good solubility for many substrates and compatible with aqueous bases.[11] |

| Temperature | 100 °C | Provides sufficient energy for the sterically demanding steps. |